![molecular formula C15H11NO2 B11873695 1-(2-Furyl)-2-(quinolin-2-yl)ethanone CAS No. 6312-28-3](/img/structure/B11873695.png)
1-(2-Furyl)-2-(quinolin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE is an organic compound that features both a furan ring and a quinoline ring. These types of compounds are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE typically involves the condensation of furan-2-carbaldehyde with 2-quinolinecarboxylic acid or its derivatives. Common reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
Oxidation: Furanones and quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Research indicates that compounds containing both furan and quinoline structures often exhibit significant biological activities. 1-(2-Furyl)-2-(quinolin-2-yl)ethanone has been studied for its interaction with various biological targets, which can lead to potential therapeutic effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The dual functionality of this compound allows it to engage in diverse interactions with cancer cell pathways.
Case Study:
A study investigated the cytotoxic effects of this compound on different cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Quinoline derivatives are known for their activity against various pathogens.
Data Table: Antimicrobial Activity of this compound
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation and condensation reactions involving furan and quinoline derivatives.
Synthesis Overview
The common synthetic route involves the reaction of furan derivatives with quinoline precursors under acidic conditions, often utilizing catalysts such as aluminum chloride to facilitate the reaction .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of both furan and quinoline rings contributes significantly to its biological activity.
Key Findings:
- The furan ring enhances lipophilicity, aiding in membrane permeability.
- Substituents on the quinoline moiety can modulate biological activity, allowing for tailored drug design .
Computational Studies
Recent computational studies have provided insights into the pharmacokinetics and molecular docking capabilities of this compound.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms.
Findings:
The binding affinity was found to be comparable to known inhibitors, suggesting that this compound could serve as a template for further drug development .
Mechanism of Action
The mechanism of action of 1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan and quinoline rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(FURAN-2-YL)-2-(PYRIDIN-2-YL)ETHANONE: Similar structure but with a pyridine ring instead of a quinoline ring.
1-(THIOPHEN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(FURAN-2-YL)-2-(QUINOLIN-2-YL)ETHANONE is unique due to the combination of the furan and quinoline rings, which can impart distinct chemical and biological properties. The presence of both heterocyclic rings can enhance the compound’s reactivity and potential for diverse applications.
Biological Activity
1-(2-Furyl)-2-(quinolin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research on its biological properties, focusing on its anticancer and antibacterial effects, along with structure-activity relationships (SAR) that elucidate its mechanisms of action.
Chemical Structure and Synthesis
The compound features a furan moiety and a quinoline ring, which are known for their diverse biological activities. The synthesis of this compound typically involves the reaction of furfural and quinoline derivatives under various conditions, including Friedel-Crafts acylation methods.
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with similar structural features exhibit significant antiproliferative activity. For instance, derivatives of quinoline have demonstrated IC50 values ranging from 8.50 μM to 12.51 μM against breast cancer cell lines, suggesting that modifications in the structure can enhance activity against specific targets .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | TBD |
Quinoline Derivative A | SKBR3 | 8.50 |
Quinoline Derivative B | MDA-MB-231 | 12.51 |
The proposed mechanisms for the anticancer activity of this compound include the induction of apoptosis and the inhibition of cell cycle progression. For example, related compounds have been shown to increase levels of cleaved PARP, indicating activation of apoptotic pathways in cancer cells .
Antibacterial Activity
In addition to anticancer properties, quinoline derivatives are recognized for their antibacterial effects. Research indicates that compounds within this class can inhibit bacterial DNA gyrase, leading to effective antibacterial action against Gram-negative and Gram-positive bacteria . The specific activity of this compound against bacterial strains remains to be fully characterized but is anticipated based on structural similarities with known antibacterial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline and furan rings can significantly influence potency and selectivity:
Table 2: Summary of SAR Findings
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups (e.g., Cl) | Increase potency against certain cancer cell lines |
Electron-donating groups (e.g., CH3) | Decrease potency in some cases |
Positioning on the ring | Critical for maintaining bioactivity |
Case Studies
Several studies have highlighted the biological potential of related compounds:
- Anticancer Study : A compound structurally similar to this compound was tested against multiple breast cancer cell lines, showing significant growth inhibition and apoptosis induction .
- Antibacterial Study : Quinolone derivatives have been assessed for their ability to inhibit bacterial growth, showcasing a broad spectrum of activity against various pathogens .
Properties
CAS No. |
6312-28-3 |
---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-quinolin-2-ylethanone |
InChI |
InChI=1S/C15H11NO2/c17-14(15-6-3-9-18-15)10-12-8-7-11-4-1-2-5-13(11)16-12/h1-9H,10H2 |
InChI Key |
FILFNOZKBUWSKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.